molecular formula C7H5F6N3 B2701523 4-Hydrazinyl-2,6-bis(trifluoromethyl)pyridine CAS No. 240115-88-2

4-Hydrazinyl-2,6-bis(trifluoromethyl)pyridine

Cat. No. B2701523
M. Wt: 245.128
InChI Key: LFYNRHGBVYEUDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydrazinyl-2,6-bis(trifluoromethyl)pyridine is a chemical compound with the linear formula C7H5F6N3 . It is a solid substance with a molecular weight of 245.13 .


Synthesis Analysis

Trifluoromethylpyridines (TFMP) and its derivatives, including 4-Hydrazinyl-2,6-bis(trifluoromethyl)pyridine, are synthesized for use in the agrochemical and pharmaceutical industries . The synthesis of TFMP derivatives is an important research topic due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .


Molecular Structure Analysis

The InChI code for 4-Hydrazinyl-2,6-bis(trifluoromethyl)pyridine is 1S/C7H5F6N3/c8-6(9,10)4-1-3(16-14)2-5(15-4)7(11,12)13/h1-2H,14H2,(H,15,16) . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

4-Hydrazinyl-2,6-bis(trifluoromethyl)pyridine is a solid substance . It has a melting point range of 124 - 126 degrees Celsius .

Scientific Research Applications

  • Synthesis of Novel Derivatives : A variety of novel pyridine and fused pyridine derivatives have been synthesized using compounds structurally related to 4-Hydrazinyl-2,6-bis(trifluoromethyl)pyridine. These derivatives have potential applications in the field of antimicrobial and antioxidant activities (Flefel et al., 2018).

  • Antimicrobial Agents : Synthesis of chiral linear and macrocyclic bridged pyridines, related to the chemical structure of 4-Hydrazinyl-2,6-bis(trifluoromethyl)pyridine, have been reported for their antimicrobial properties (Al-Salahi et al., 2010).

  • Coordination Chemistry : The compound has been used in the formation of novel ligands for transition and non-transition metal ions, indicating its potential in coordination chemistry (Constable & Holmes, 1987).

  • Photochemical and Electrochemical Studies : It has been involved in studies related to photochemical and electrochemical properties of lanthanide complexes, indicating its relevance in material science (Fernández et al., 2014).

  • Synthesis of Energetic Compounds : Pyridine derivatives based on 4-Hydrazinyl-2,6-bis(trifluoromethyl)pyridine have been synthesized and characterized for their potential as energetic compounds (Zhang et al., 2017).

  • Polyimide Synthesis : The compound has been used in the synthesis of novel polyimides, indicating its utility in the development of new materials with desirable thermal and soluble properties (Zhuo et al., 2014).

  • Single-Molecule Magnet Behavior : It has been utilized in the synthesis of linear Dy(III) complexes exhibiting single-molecule magnet behavior, important in the field of molecular magnetism (Anwar et al., 2012).

  • Catalysis and Supramolecular Assemblies : Its derivatives have been studied for their potential in catalysis and the formation of supramolecular assemblies, highlighting its versatility in chemistry (Yin et al., 2015).

Safety And Hazards

The safety information for 4-Hydrazinyl-2,6-bis(trifluoromethyl)pyridine indicates that it is harmful if swallowed, inhaled, or comes into contact with skin . Precautionary measures include avoiding ingestion, inhalation, or skin contact, and using personal protective equipment .

Future Directions

The development of organic compounds containing fluorine, including 4-Hydrazinyl-2,6-bis(trifluoromethyl)pyridine, is becoming an increasingly important research topic . It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

[2,6-bis(trifluoromethyl)pyridin-4-yl]hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F6N3/c8-6(9,10)4-1-3(16-14)2-5(15-4)7(11,12)13/h1-2H,14H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFYNRHGBVYEUDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1C(F)(F)F)C(F)(F)F)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F6N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydrazinyl-2,6-bis(trifluoromethyl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.